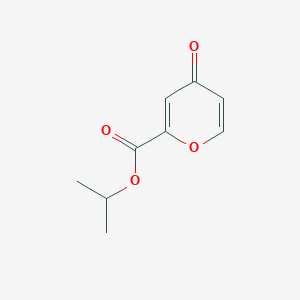
Comanic acid isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-oxo-4H-pyran-2-carboxylate is a chemical compound belonging to the class of pyran derivatives Pyrans are six-membered oxygen-containing heterocyclic compounds that have significant applications in various fields due to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-oxo-4H-pyran-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . Another approach involves the esterification of comenic acid with isopropanol under acidic catalysis .
Industrial Production Methods
Industrial production of isopropyl 4-oxo-4H-pyran-2-carboxylate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the isopropyl group or other substituents on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution reactions can result in various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
Isopropyl 4-oxo-4H-pyran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mecanismo De Acción
The mechanism of action of isopropyl 4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s electrophilic centers allow it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .
Comparación Con Compuestos Similares
Isopropyl 4-oxo-4H-pyran-2-carboxylate can be compared with other similar compounds, such as:
4-oxo-4H-pyran-2,6-dicarboxylic acid: This compound has similar structural features but contains an additional carboxyl group, making it more acidic and a better chelating agent.
4-oxo-6-styryl-4H-pyran-2-carbonitrile: This derivative has a styryl group, which enhances its reactivity and photophysical properties.
The uniqueness of isopropyl 4-oxo-4H-pyran-2-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
propan-2-yl 4-oxopyran-2-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-6(2)13-9(11)8-5-7(10)3-4-12-8/h3-6H,1-2H3 |
Clave InChI |
QEEHZUAIDFUSAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC(=O)C=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






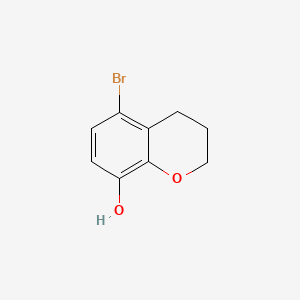
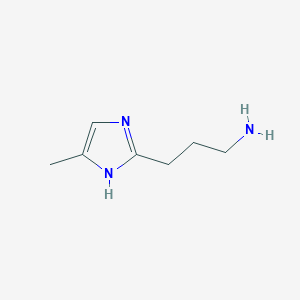



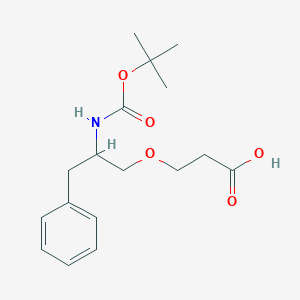


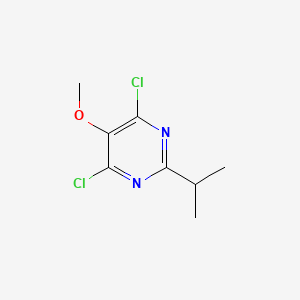
![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)
